4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

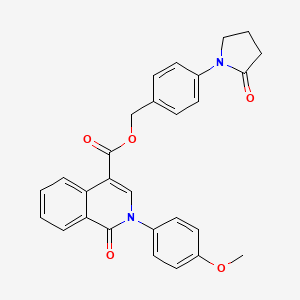

4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic isoquinoline derivative characterized by a complex heterocyclic framework. Its structure comprises:

- A 1,2-dihydroisoquinoline core with a 1-oxo group at position 1.

- A 4-methoxyphenyl substituent at position 2, contributing electron-donating properties.

- A 4-(2-oxopyrrolidin-1-yl)benzyl ester at position 4, introducing a pyrrolidinone moiety linked via a benzyl group.

This compound’s design likely targets modulation of biological activity through its hybrid pharmacophore, combining features of isoquinoline alkaloids (known for CNS and antimicrobial effects) and pyrrolidinone derivatives (associated with nootropic and anti-inflammatory properties).

Properties

IUPAC Name |

[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O5/c1-34-22-14-12-21(13-15-22)30-17-25(23-5-2-3-6-24(23)27(30)32)28(33)35-18-19-8-10-20(11-9-19)29-16-4-7-26(29)31/h2-3,5-6,8-15,17H,4,7,16,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDMSDLTFOOUGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CC=C(C=C4)N5CCCC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 4-(2-Oxopyrrolidin-1-yl)benzyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (C28H24N2O5, molecular weight 468.51 g/mol) is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines a pyrrolidine ring and an isoquinoline framework, which are associated with various biological activities.

Chemical Structure

The structural features of the compound include:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's reactivity and potential biological interactions.

- Isoquinoline Core : Known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Biological Activities

Research indicates that compounds similar to this one exhibit a range of biological activities, including:

- Anticancer Activity : Isoquinoline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

- Antimicrobial Properties : Some derivatives show effectiveness against various bacterial strains.

- Cholinesterase Inhibition : Potential use in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thus enhancing cholinergic neurotransmission.

Inhibitory Activity Against Cholinesterases

Recent studies have focused on the inhibitory effects of similar compounds on AChE and BuChE. For instance, compounds designed based on the isoquinoline structure demonstrated varying degrees of selectivity and potency against these enzymes:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 5.07 | >19.72 |

| Compound B | 9.81 | >10.19 |

| This compound | TBD | TBD |

These findings suggest that modifications in substituents can significantly enhance the biological activity of isoquinoline derivatives.

Case Studies

A study involving derivatives of isoquinoline highlighted the efficacy of compounds with similar structural motifs in inhibiting cholinesterases. For example, a derivative exhibited an IC50 value of 5.07 µM against BuChE, indicating strong potential for therapeutic applications in neurodegenerative diseases like Alzheimer's .

The proposed mechanism involves the binding of the compound to the active sites of cholinesterase enzymes, leading to inhibition and subsequent increase in acetylcholine levels in synaptic clefts. This mechanism is crucial for enhancing cognitive functions in Alzheimer's patients.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest structural analogue identified is methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS 115665-23-1, ). Below is a comparative analysis:

Key Observations:

Electronic Effects: The 4-methoxyphenyl group in the target compound may enhance electron density at the isoquinoline core compared to the 4-chlorophenyl group in the analogue. This could influence binding to receptors requiring electron-rich aromatic interactions. The chlorine in the analogue may improve metabolic stability but reduce solubility ( ).

Ester Group Impact: The methyl ester in the analogue simplifies synthesis and reduces steric hindrance, favoring membrane permeability.

Crystallographic Considerations: While neither compound’s crystal structure is detailed in the evidence, methods like SHELXL (for refinement ) and ORTEP (for graphical representation ) are standard for analyzing such heterocycles. The pyrrolidinone ring in the target compound may exhibit puckering conformations, as described by Cremer and Pople’s ring puckering coordinates ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.